4(3H)-Pteridinone, 3-cyclohexyl-2-methyl-

Description

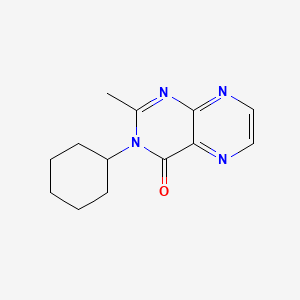

4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- (CAS 34594-42-8) is a bicyclic heteroaromatic compound with the molecular formula C₁₃H₁₆N₄O and a molecular weight of 244.29 g/mol. Its structure comprises a pteridinone core substituted with a cyclohexyl group at position 3 and a methyl group at position 2 (Figure 1). This substitution pattern confers unique physicochemical properties, including moderate lipophilicity (XLogP3: 1.2) and a topological polar surface area (TPSA) of 58.4 Ų . The compound’s distinct scaffold has attracted attention in medicinal chemistry, particularly as a novel cannabinoid receptor 2 (CB2) antagonist .

Properties

CAS No. |

34594-42-8 |

|---|---|

Molecular Formula |

C13H16N4O |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

3-cyclohexyl-2-methylpteridin-4-one |

InChI |

InChI=1S/C13H16N4O/c1-9-16-12-11(14-7-8-15-12)13(18)17(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |

InChI Key |

AXGWENQUODTRRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=NC=CN=C2C(=O)N1C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes for 4(3H)-Pteridinones

According to patent literature and recent synthetic studies, the preparation of 4(3H)-pteridinones typically involves cyclization reactions starting from amino-substituted pyrazine derivatives or related precursors, followed by functional group transformations to introduce the desired substituents at the 2- and 3-positions.

Method A: Condensation of 3-Amino-2-pyrazinecarboxamide with Ortho Esters

- Starting Materials: 3-amino-2-pyrazinecarboxamide and an ortho ester of the formula R₁XCH₂C(OR₃)₃, where R₁ corresponds to the substituent at the 3-position (cyclohexyl in this case could be introduced via an appropriate ortho ester derivative), X is oxygen or sulfur, and R₃ is a lower alkyl group such as ethyl.

- Reaction Conditions: The condensation is performed in acetic anhydride with an excess of the ortho ester at the boiling point of the reaction mixture for 1-3 hours.

- Outcome: This reaction forms the pteridinone ring system with substitution at the 3-position corresponding to R₁ and at the 2-position depending on the starting materials.

This method is well-documented for preparing various 4(3H)-pteridinones with different substituents and is adaptable for the introduction of methyl and cyclohexyl groups.

Method B: Hydrolysis of 4-Aminopteridines

- Starting Material: 4-aminopteridine derivatives with substituents at the 2- and 3-positions.

- Reaction Conditions: Hydrolysis is carried out in dilute aqueous alkali (e.g., sodium hydroxide or potassium hydroxide) at temperatures ranging from room temperature to boiling, preferably 75°C to boiling, for 10 minutes to 14 hours.

- Outcome: This converts the amino group at the 4-position to the keto form, yielding the 4(3H)-pteridinone structure.

This method is particularly useful when the 3-position substituent is a lower alkyl radical such as methyl, and can be combined with other synthetic steps to achieve the desired substitution pattern.

Method C: Thiourea Formation-Cyclization Sequence for 2-(Alkylthio)pteridin-4(3H)-ones

- Step 1: Conversion of aminoesters into isothiocyanates using thiophosgene and sodium carbonate in anhydrous dichloromethane.

- Step 2: Heating the isothiocyanates with various amines in 1,4-dioxane to form 2-thioxo-2,3-dihydropteridin-4(1H)-ones via thiourea formation and cyclization.

- Step 3: S-alkylation of these intermediates with α-haloamides to introduce alkyl groups at the 2-position.

While this route is primarily for 2-(alkylthio) derivatives, it demonstrates the versatility of pteridinone synthesis and may be adapted for related compounds.

Introduction of the Cyclohexyl Group at the 3-Position

The cyclohexyl substituent at the 3-position can be introduced by selecting appropriate amine components or alkylating agents during the synthetic sequence. For example, amines bearing cyclohexyl groups can be used in the thiourea formation step or in nucleophilic substitution reactions on activated pteridinone intermediates.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Substituent Introduction | Yield (%) | Notes |

|---|---|---|---|---|---|

| A: Condensation with ortho esters | 3-amino-2-pyrazinecarboxamide, ortho ester (R₁XCH₂C(OR₃)₃) | Acetic anhydride, reflux, 1-3 h | Direct introduction of R₁ (e.g., cyclohexyl) at 3-position | 65-75% typical | Well-suited for methyl and cyclohexyl groups |

| B: Hydrolysis of 4-aminopteridines | 4-aminopteridine derivatives | Dilute NaOH or KOH, 75°C to reflux, 10 min - 14 h | Converts 4-amino to 4-keto; retains 2- and 3-substituents | Variable | Useful for final step in synthesis |

| C: Thiourea formation-cyclization | Aminoesters, thiophosgene, amines | Thiophosgene, Na₂CO₃, DCM; heating in 1,4-dioxane | Alkylation at 2-position; amine variation for 3-position | Moderate | Adaptable for alkylthio derivatives |

Research Findings and Notes

- The pteridinone scaffold is validated as a versatile chemotype for selective kinase inhibitors, with substitution at the 2- and 3-positions significantly influencing biological activity.

- The condensation with ortho esters (Method A) is a classical and efficient synthetic route, enabling good yields and flexibility in substituent variation.

- Hydrolysis (Method B) is often employed as a final step to obtain the keto form of pteridinones from amino precursors.

- The thiourea formation-cyclization approach (Method C) allows for the introduction of sulfur-containing substituents and can be adapted for alkyl substituents at the 3-position by choosing suitable amines.

- Steric and electronic factors of amine components affect yields and purity, requiring optimization for bulky groups like cyclohexyl.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-methyl-4(3H)-pteridinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropteridinone derivatives.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Pteridine derivatives with varying degrees of oxidation.

Reduction: Dihydropteridinone derivatives.

Substitution: Substituted pteridinone compounds with different functional groups.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of pteridinones, including 4(3H)-pteridinone, have shown promise in modulating neurotransmitter systems, which can lead to anticonvulsant effects. Similar compounds have been studied for their ability to reduce seizure activity in various models, suggesting that this compound may possess similar therapeutic potential.

PI3K Inhibition

The compound has been investigated for its role as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell growth and survival pathways. Studies have demonstrated that modifications to the pteridinone scaffold can enhance selectivity and potency against specific PI3K isoforms, which is vital for developing targeted cancer therapies .

Case Study: Structural Activity Relationship (SAR) Studies

A recent study explored the SAR of pteridinone derivatives, leading to the identification of compounds with submicromolar activity against PI3K-C2α. The findings indicated that specific substitutions at the 2- and 3-positions of the ring significantly influenced inhibitory activity, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Enzyme Modulation

4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- has been evaluated for its potential to modulate various enzymes beyond PI3K. Its unique structure allows it to interact with different biological targets, making it a versatile candidate for drug development .

Cancer Research

Given its inhibitory effects on PI3K pathways, this compound is being studied for its potential applications in oncology. The modulation of cell signaling pathways involved in cancer progression could provide new avenues for treatment strategies aimed at tumors with aberrant PI3K activity .

Synthesis and Derivative Development

The synthesis of 4(3H)-pteridinone, 3-cyclohexyl-2-methyl- can be achieved through various chemical methods, including alkylation processes that allow for the introduction of different substituents to optimize biological activity. Research into synthetic routes continues to evolve, focusing on improving yield and purity while exploring novel derivatives with enhanced properties .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4(3H)-pteridinone | Amino group at position 2 | More polar due to amino substitution |

| 6-Methylpteridin-4(3H)-one | Methyl at position 6 | Different reactivity profile |

| Cyclohexylpyrimidinone | Pyrimidine core instead of pteridine | Lacks the pyrazine ring |

| 7-Methylpteridin-4(3H)-one | Methyl at position 7 | Potentially different biological activities |

The table above illustrates how structural variations among similar compounds can influence their solubility, reactivity, and biological activity.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-methyl-4(3H)-pteridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4(3H)-Pteridinone Derivatives

CB2 Receptor Antagonism

3-cyclohexyl-2-methyl-4(3H)-pteridinone (Compound 12) exhibits a low Tanimoto coefficient (Tc = 0.26) compared to known CB2 antagonists, indicating structural novelty . Its binding mode in CB2 involves:

- π–π stacking with Phe87².⁵⁷ and Phe183ᴱᶜᴸ².

- Hydrogen bonding with Ser285⁷.³⁹. In contrast, pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (Compound 7, Tc = 0.28) relies on π–π interactions with Phe183ᴱᶜᴸ² and Trp194⁵.⁴³ .

Kinase Inhibition

(S)-Pteridinones with methyl groups (e.g., compounds 35–37) show 5-fold higher VRK1 inhibition than (R)-isomers, highlighting stereochemical sensitivity . In contrast, 7-amino-triazolo-pteridinones target PLK1 via ATP-competitive binding, demonstrating scaffold adaptability across kinase families .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

The cyclohexyl group in 3-cyclohexyl-2-methyl-4(3H)-pteridinone enhances membrane permeability compared to polar analogs like 2-amino-tetramethyl derivatives .

Biological Activity

4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- is a heterocyclic organic compound belonging to the pteridine family. This compound features a pteridinone core characterized by a bicyclic structure that includes fused pyrimidine and pyrazine rings. The unique substitutions at the 3-position (cyclohexyl group) and the 2-position (methyl group) contribute to its distinct properties and potential biological activities.

Chemical Structure and Properties

The structural formula of 4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- can be represented as follows:

This compound's solubility, stability, and reactivity are influenced by the cyclohexyl and methyl groups, making it of significant interest in medicinal chemistry.

Pteridines, including 4(3H)-Pteridinone, are known for their roles in various biological processes, such as serving as precursors to essential biomolecules like folates and coenzymes. The interaction studies of this compound with biological systems are crucial for understanding its potential therapeutic applications.

- Inhibition of PI3-Kinase : Research indicates that pteridinones can act as inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular growth and proliferation. Inhibiting PI3K is particularly relevant in cancer treatment, as it can help manage abnormal cell growth associated with tumors .

- Selectivity Studies : A study highlighted the selectivity of pteridinone derivatives for particular PI3K isoforms. For instance, modifications on the pteridinone scaffold led to compounds with significant inhibitory activity against PI3K-C2α, presenting an IC50 value of approximately 0.50 μM .

Case Studies

Case Study 1: Cancer Treatment

A study examined the effects of various pteridinone derivatives on cancer cell lines. The results showed that certain derivatives exhibited potent anti-proliferative effects, suggesting their potential use as chemotherapeutic agents.

Case Study 2: Metabolic Disorders

Another investigation focused on the role of pteridinones in metabolic disorders such as obesity and diabetes. The findings indicated that these compounds might modulate pathways related to insulin sensitivity and lipid metabolism, providing a basis for further research into their therapeutic applications in metabolic diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4(3H)-pteridinone | Amino group at position 2 | More polar due to amino substitution |

| 6-Methylpteridin-4(3H)-one | Methyl at position 6 | Different reactivity profile |

| Cyclohexylpyrimidinone | Pyrimidine core instead of pteridine | Lacks the pyrazine ring |

| 7-Methylpteridin-4(3H)-one | Methyl at position 7 | Potentially different biological activities |

The unique combination of cyclohexyl and methyl groups in 4(3H)-pteridinone sets it apart from these similar compounds, potentially influencing its solubility and biological activity.

Future Directions for Research

Further investigations are warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how different substitutions affect biological activity will aid in optimizing this compound for therapeutic uses.

- In Vivo Studies : Conducting animal studies will provide insights into the pharmacokinetics and efficacy of 4(3H)-Pteridinone in clinical settings.

- Combination Therapies : Exploring the potential of using this compound in combination with other drugs could enhance its therapeutic effects against resistant cancer types or metabolic disorders.

Q & A

Q. How can 4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- be identified and characterized in laboratory settings?

Methodological Answer: Identification relies on spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze proton and carbon environments to confirm the cyclohexyl and methyl substituents. Compare with NIST data for 2-amino-4(3H)-pteridinone derivatives .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (e.g., molecular ion peak at m/z 273.3 for C₁₁H₁₅N₃O). Cross-reference with EPA/NIH spectral databases for analogous pteridinones .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity and retention time .

Q. Table 1: Key Physicochemical Properties (Estimated)

| Property | Value (Calculated) | Reference Compound (2-Amino-4(3H)-pteridinone) |

|---|---|---|

| logP (Octanol/Water) | ~3.2 | 0.84 |

| Water Solubility (log10ws) | ~-3.5 mol/L | -1.2 mol/L |

| Molecular Volume | ~250 cm³/mol | 163.14 cm³/mol |

Q. What synthetic strategies are applicable for preparing 4(3H)-Pteridinone derivatives like 3-cyclohexyl-2-methyl-?

Methodological Answer: Synthesis typically involves multi-step organic reactions:

Condensation Reaction: Combine a pyrimidine precursor (e.g., 5-nitro-2,4-pyrimidinedione) with cyclohexylmethylamine under acidic conditions (80°C, 12h) to form an intermediate .

Cyclization: Reflux the intermediate in tetrahydrofuran (THF) with a catalytic base (e.g., K₂CO₃) to form the pteridinone core .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

Key Considerations:

Q. How can physicochemical properties (e.g., solubility, logP) be determined for this compound?

Methodological Answer:

- logP Calculation: Apply Crippen’s fragmentation method to estimate hydrophobicity based on substituent contributions (e.g., cyclohexyl and methyl groups increase logP) .

- Water Solubility: Use the Yalkowsky equation (log10ws = 0.8 - logP - 0.01(MP-25)), where MP (melting point) is approximated via differential scanning calorimetry (DSC) .

- Experimental Validation: Perform shake-flask experiments with octanol/water partitioning followed by HPLC quantification .

Advanced Questions

Q. What advanced analytical techniques ensure purity and stability of 4(3H)-Pteridinone derivatives?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze by HPLC to detect decomposition products .

- Mass Spectrometry Imaging (MSI): Map spatial distribution in biological matrices (e.g., microbial biofilms) to study compound stability in complex environments .

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions affecting stability .

Q. How can researchers investigate the bioactivity of 3-cyclohexyl-2-methyl-4(3H)-pteridinone?

Methodological Answer:

- Antimicrobial Assays:

- Cancer Biomarker Studies:

Q. What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage: Keep at -20°C in amber vials under nitrogen to prevent oxidation and hydrolysis .

- Handling: Use gloveboxes for moisture-sensitive steps (e.g., cyclization reactions). Avoid sparks or open flames due to potential flammability of solvents .

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before incineration .

Q. How can structural modifications enhance the bioactivity of 4(3H)-Pteridinone derivatives?

Methodological Answer:

- Rational Design:

- Screening: Use combinatorial libraries to test substituent effects on enzyme inhibition (e.g., dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.